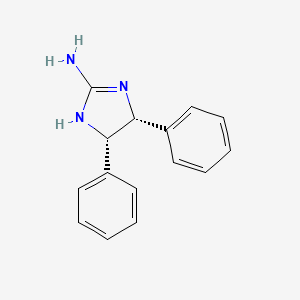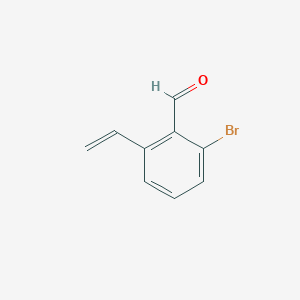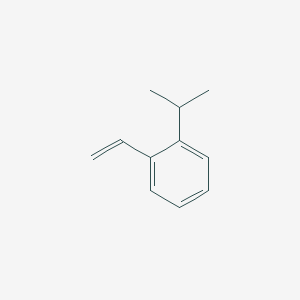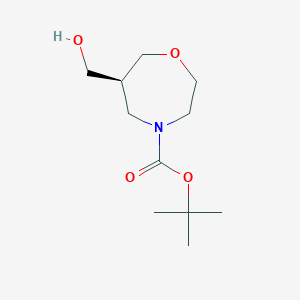
Rel-(4R,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(4R,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine is a chiral compound with significant interest in various scientific fields due to its unique structural and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(4R,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzil with ammonium acetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the dihydroimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(4R,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Imidazole derivatives.
Reduction: Saturated imidazole compounds.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Rel-(4R,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of Rel-(4R,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rel-(4R,5S)-4,5-diphenyloxazolidine-2-one: Another chiral compound with a similar structural framework but different functional groups.
Rel-(1R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.0]hexan-3-one: Shares a similar chiral center arrangement but has a different ring structure.
Uniqueness
Rel-(4R,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine is unique due to its specific dihydroimidazole ring and the presence of two phenyl groups, which confer distinct chemical and biological properties. Its chiral nature also makes it valuable for studying stereochemistry and enantioselective reactions.
Propriétés
Formule moléculaire |
C15H15N3 |
|---|---|
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
(4R,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C15H15N3/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10,13-14H,(H3,16,17,18)/t13-,14+ |
Clé InChI |
CBPTYHIJJGRNTK-OKILXGFUSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@H]2[C@H](N=C(N2)N)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2C(N=C(N2)N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![azane;[(2R)-3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12950608.png)



![4-Isopropyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12950620.png)
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(4-fluoro-3-methylphenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12950623.png)


![3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine hydrochloride](/img/structure/B12950640.png)
